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3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound that features a brominated aromatic ring with a methoxy group and a hydroxypropanenitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including protection of the phenolic hydroxyl group, followed by nucleophilic substitution to introduce the hydroxypropanenitrile side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxypropanenitrile side chain can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenyl derivatives: These compounds share the brominated aromatic ring and methoxy group but differ in the side chains attached.
Hydroxypropanenitrile derivatives: These compounds have the hydroxypropanenitrile side chain but differ in the aromatic or aliphatic groups attached to it
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is unique due to the combination of its brominated aromatic ring, methoxy group, and hydroxypropanenitrile side chain. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Biological Activity
3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields.
Chemical Structure and Properties
The compound has a molecular formula of C11H12BrNO2 and features a bromo-substituted phenyl ring along with a hydroxypropanenitrile moiety. The presence of the bromine atom and the methoxy group influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The hydroxy group can form hydrogen bonds, while the nitrile group may participate in dipole-dipole interactions, enhancing its reactivity with proteins and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against several strains of bacteria.
- Antioxidant Properties : It has been reported to scavenge free radicals, contributing to its potential as an antioxidant agent.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Antioxidant | Scavenges DPPH radicals | |
Anti-inflammatory | Inhibits TNF-alpha production |
Case Studies
- Antimicrobial Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
- Antioxidant Evaluation : In vitro assays showed that the compound effectively reduced oxidative stress markers in cell cultures. This suggests its potential utility in preventing oxidative damage associated with chronic diseases.
- Anti-inflammatory Research : A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated a marked reduction in inflammation markers, supporting its therapeutic potential in inflammatory conditions.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3 |
InChI Key |
XKRBBHPTKGQDHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(CC#N)O |
Origin of Product |
United States |
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